molecular formula C13H8Cl2O2S B2585460 2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzoic acid CAS No. 125091-45-4

2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzoic acid

Cat. No. B2585460
CAS RN: 125091-45-4
M. Wt: 299.17
InChI Key: PLXZYDNEHLDUNJ-UHFFFAOYSA-N
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Description

“2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzoic acid” is an organosulfur compound. It has a molecular weight of 299.18 . The IUPAC name for this compound is 2-chloro-6-[(4-chlorophenyl)sulfanyl]benzoic acid . The InChI code for this compound is 1S/C13H8Cl2O2S/c14-8-4-6-9(7-5-8)18-11-3-1-2-10(15)12(11)13(16)17/h1-7H,(H,16,17) .


Molecular Structure Analysis

The molecular formula of “2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzoic acid” is C13H8Cl2O2S . The average mass is 299.172 Da and the monoisotopic mass is 297.962219 Da .


Physical And Chemical Properties Analysis

“2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzoic acid” is a powder . It has a melting point of 116-118°C .

Scientific Research Applications

Chemical Synthesis and Catalysts

Overview: The compound’s functional groups make it valuable in synthetic chemistry.

Applications:

Environmental Chemistry and Remediation

Overview: The compound’s reactivity and stability are relevant in environmental studies.

Applications:

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-chloro-6-(4-chlorophenyl)sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2S/c14-8-4-6-9(7-5-8)18-11-3-1-2-10(15)12(11)13(16)17/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXZYDNEHLDUNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)O)SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzoic acid

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